Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridinone derivative characterized by a sulfanylacetate ester moiety and a 4-ethylphenyl substituent at the 4-position of the pyridinone ring. Its synthesis and crystallographic analysis often employ tools like SHELXL for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
benzyl 2-[[5-cyano-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-2-16-8-10-18(11-9-16)19-12-21(26)25-23(20(19)13-24)29-15-22(27)28-14-17-6-4-3-5-7-17/h3-11,19H,2,12,14-15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINCEJXQBCVCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity based on current research findings and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 408.47 g/mol
- IUPAC Name : Benzyl 2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- SMILES Notation : Cc1ccc(C(CC(N2)=O)C(C#N)=C2SCC(OCc2ccccc2)=O)cc1
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related tetrahydropyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain tumor cells, making it a candidate for further investigation in cancer therapy . The IC50 values observed in these studies indicate a concentration-dependent effect on cell viability.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
| Study | Objective | Findings |
|---|---|---|
| Umesha et al. (2009) | Evaluate antioxidant properties | The compound exhibited significant DPPH radical scavenging activity. |
| Chen et al. (2018) | Investigate cytotoxic effects | Showed concentration-dependent cytotoxicity against various cancer cell lines. |
| Acar et al. (2017) | Assess antimicrobial activity | Demonstrated effective inhibition against several pathogenic bacteria. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core tetrahydropyridinone scaffold with several analogs, differing primarily in substituents at the 4-position of the pyridinone ring and the ester/amide functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Physicochemical Properties :
- The 4-ethylphenyl group in the target compound likely enhances lipophilicity compared to analogs with smaller substituents (e.g., 4-fluorophenyl in or 4-methylphenyl in ). This could influence membrane permeability and bioavailability.
- The 3-methoxyphenyl analog exhibits a higher predicted pKa (11.22), suggesting increased basicity compared to the target compound, which may affect solubility and binding interactions.
The acetamide derivative () has a significantly lower molar mass (317.36 g/mol) and higher density (1.37 g/cm³), which may correlate with crystallinity and packing efficiency in solid-state structures.
Electronic and Steric Influences: The 4-fluorophenyl group in introduces electron-withdrawing effects, which could modulate the electron density of the pyridinone ring and alter reactivity or binding to biological targets.
Q & A
Q. How is the compound’s potential as a biochemical probe evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
